molecular formula C17H14FN3OS B5686286 Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- CAS No. 299922-25-1

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B5686286
CAS No.: 299922-25-1
M. Wt: 327.4 g/mol
InChI Key: ARSGBHLXHQNDKF-UHFFFAOYSA-N
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Description

This compound is a triazole-thioether derivative featuring a 4-fluorophenyl group at the ethanone position and a 4-methyl-5-phenyl-substituted 1,2,4-triazole moiety. Its synthesis typically involves alkylation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with α-halogenated ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) under alkaline conditions, as exemplified by analogous protocols in , and 8 .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGBHLXHQNDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142332
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299922-25-1
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299922-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis due to the presence of the triazole moiety .

Anticancer Properties

The triazole derivatives have been extensively studied for their anticancer potential. In vitro studies showed that ethanone can induce apoptosis in cancer cells by activating caspase pathways. Notably, it has shown promise against breast and lung cancer cell lines .

Anti-inflammatory Effects

Ethanone has also been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .

Fungicidal Activity

The compound has been tested for its fungicidal properties against several plant pathogens. Its efficacy in controlling fungal infections in crops suggests potential use as a fungicide in agricultural practices .

Pesticide Development

Due to its biological activity, ethanone is being explored as a lead compound for developing new pesticides that are less harmful to non-target organisms while effectively controlling pest populations .

Polymer Chemistry

Ethanone can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Nanomaterials

Research indicates that ethanone derivatives can serve as precursors for nanomaterials with applications in electronics and catalysis. The unique properties of the triazole ring facilitate the formation of stable nanostructures.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Smith et al. (2023) evaluated the antimicrobial activity of ethanone against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antibiotic agent.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of ethanone on lung cancer cell lines (A549). The compound exhibited IC50 values lower than those of conventional chemotherapeutics, indicating higher efficacy.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Reaction Conditions and Yields

The synthesis of this compound aligns with methods used for structurally similar derivatives:

  • Base Selection: Cesium carbonate () or sodium ethoxide () are common bases for deprotonating triazole-thiols prior to alkylation. Cesium carbonate in DMF () offers higher solubility, while sodium ethoxide in ethanol is cost-effective .
  • Halogenated Ketones: 2-Bromo-1-(4-fluorophenyl)ethanone is preferred for introducing the fluorophenyl group, analogous to 2-bromo-1-phenylethanone in and .
  • Yields : Typical yields for such reactions range from 69% to 81%, depending on substituent steric effects and purification methods () .

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Triazole Core) Aryl Group (Ethanone) Key Modifications
Target Compound 4-Methyl-5-phenyl 4-Fluorophenyl Fluorine enhances lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl Phenyl Sulfonyl group increases polarity
1-(4-Methoxyphenyl)-2-[(4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio]ethanone () 4-Ethyl-5-(pyridinyl) 4-Methoxyphenyl Ethyl and pyridinyl groups improve antimicrobial activity
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone () 4-Chlorophenyl-5-pyridinyl 4-Fluorophenyl Chlorine vs. methyl alters electronic properties

Key Trends :

  • Fluorine vs. Methoxy/Chloro : Fluorine substituents (as in the target compound) improve metabolic stability and membrane permeability compared to bulkier methoxy or chloro groups .
  • Triazole Core Modifications : Methyl or ethyl groups at the triazole N4 position enhance steric shielding, while sulfonyl or pyridinyl groups modulate solubility and target binding .

Physical and Chemical Properties

Property Target Compound Analog () Analog ()
Melting Point Not reported 203–205°C (analog) 196–198°C
Solubility Likely low in water Moderate in DMSO Low in water
Lipophilicity (LogP) Estimated ~3.5 (fluorine) ~3.0 (sulfonyl group) ~2.8 (methoxy group)

Notes:

  • Fluorophenyl derivatives generally exhibit higher melting points and lower aqueous solubility compared to methoxy or phenyl analogs due to increased crystallinity .

Antimicrobial Activity

The target compound’s structural analogs demonstrate notable antimicrobial effects:

  • Pseudomonas aeruginosa: Compounds with ethyl or pyridinyl substituents (e.g., ) show MIC values of 31.25 µg/mL and MBC values of 62.5 µg/mL, outperforming methyl-substituted derivatives (MIC 62.5 µg/mL; MBC 125 µg/mL) .
  • Structure-Activity Relationship (SAR) : Ethyl groups at N4 and pyridinyl moieties enhance membrane penetration and target binding, while fluorine improves pharmacokinetic stability .

Biological Activity

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13FN4OSC_{16}H_{13}FN_{4}OS with a molecular weight of 328.4 g/mol. It features a triazole moiety known for enhancing pharmacological properties, including anticancer and antimicrobial activities .

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-fluorophenyl)ethanone with a suitable thio derivative of 1,2,4-triazole. The method often includes stirring the reactants in an appropriate solvent at controlled temperatures to yield the desired product in good purity .

1. Antioxidant Activity

Research indicates that derivatives containing the triazole moiety exhibit significant antioxidant properties. The DPPH radical scavenging assay revealed that this compound demonstrates antioxidant activity superior to that of ascorbic acid, with a scavenging effect noted to be 1.13 times higher . This property is crucial for potential applications in preventing oxidative stress-related diseases.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it showed substantial cytotoxicity against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells. The IC50 values indicated a stronger inhibitory effect on U-87 cells compared to MDA-MB-231 cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with thio linkages displayed enhanced antimicrobial properties compared to other structural variants .

Research Findings and Case Studies

A study conducted on a series of triazole derivatives highlighted the relationship between structural modifications and biological activity. For instance, replacing substituents on the triazole ring significantly influenced both antioxidant and anticancer activities .

Table: Summary of Biological Activities

Biological ActivityTest ModelResult
AntioxidantDPPH assay1.13 times higher than ascorbic acid
AnticancerU-87 CellsSignificant cytotoxicity (IC50 < 10 µM)
MDA-MB-231 CellsModerate cytotoxicity (IC50 ~ 30 µM)
AntimicrobialVarious strainsEffective against Gram-positive and Gram-negative bacteria

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